molecular formula C7H13NO B057853 N-Methylcaprolactam CAS No. 2556-73-2

N-Methylcaprolactam

Cat. No. B057853
Key on ui cas rn: 2556-73-2
M. Wt: 127.18 g/mol
InChI Key: ZWXPDGCFMMFNRW-UHFFFAOYSA-N
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Patent
US05717089

Procedure details

Thus after 2 times recycle of the distillation residue, an overall caprolactam yield of 91.2 mol % had been achieved based on the initial amount of M5FV. In the first cyclization pass, where still some methanol was present, 5.1 mol % of the unwanted by-product N-methyl caprolactam was formed. The approximated caprolactam yield per pass was 61.2% in the first pass, 66.5% in the second pass (first recycle of distillation residue) and 66.4% in the third pass (second recycle of distillation residue). Thus, it was proven that after distillative caprolactam recovery the remaining distillation residue can be successfully recycled to the cyclization reactor resulting in a high overall caprolactam yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:9]O>>[CH3:9][N:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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